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An In-depth Technical Guide on the Predicted Properties of 1-(4-(4-Chloro-3-
methylphenoxy)phenyl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical and
pharmacological properties of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, a diaryl
ether ketone. Diaryl ether motifs are prevalent in numerous biologically active molecules,
making this compound a subject of interest for researchers in medicinal chemistry and drug
development. This document outlines the molecule's structural identity, its predicted
physicochemical properties relevant to pharmacokinetics, a plausible and detailed synthetic
route based on the Ullmann condensation, and an extensive profile of its predicted
spectroscopic signatures (*H NMR, 3C NMR, IR, and MS). Furthermore, an in silico ADMET
(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is presented to forecast its
potential as a drug candidate. This guide is intended to serve as a foundational resource for
scientists, enabling further investigation and application of this compound.
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Chemical Identity and Structure
IUPAC Name and Identifiers

The systematic name for the compound is 1-(4-(4-chloro-3-
methylphenoxy)phenyl)ethanone. The structure is based on an acetophenone core, where
the phenyl ring is substituted at the para-position with a 4-chloro-3-methylphenoxy group.[1]
While a specific CAS number for this exact molecule is not readily available in public
databases, its properties can be reliably predicted based on its constituent functional groups
and close structural analogs.

Molecular Structure

The structural formula of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is C1sH13ClOx.
The molecule consists of two phenyl rings linked by an ether oxygen, with one ring bearing an
acetyl group and the other substituted with chloro and methyl groups.

Caption: 2D chemical structure of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

Key Structural Features

o Diaryl Ether Linkage: The C-O-C ether bond connecting the two aromatic rings is a key
feature. This linkage provides conformational flexibility due to rotation around the C-O bonds.

o Aromatic Ketone: The acetophenone moiety (CeéHs-C(=0O)CHs) is an important
pharmacophore and a versatile synthetic handle.[2] The carbonyl group acts as a hydrogen
bond acceptor.

e Halogen and Alkyl Substitution: The presence of a chloro and a methyl group on one of the
phenyl rings influences the molecule's lipophilicity, electronic properties, and metabolic
stability.

Predicted Physicochemical Properties

In silico prediction of physicochemical properties is a cornerstone of modern drug discovery,
allowing for the early assessment of a compound's drug-like potential and the prioritization of
synthetic efforts.[3] The properties for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone are
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predicted based on established quantitative structure-property relationship (QSPR) models and
comparison with close structural analogs.[4][5]

Summary of Predicted Properties

The following table summarizes the key predicted physicochemical properties, which are critical
for evaluating its potential bioavailability and formulation characteristics.

Significance in Drug

Property Predicted Value
Development
Defines the elemental
Molecular Formula C15H13CIO2 N
composition.
] Influences diffusion and
Molecular Weight 260.72 g/mol
transport across membranes.
A measure of lipophilicity;
XLogP3-AA (Lipophilicity) 4.2 impacts solubility, permeability,

and metabolism.[6]

Correlates with passive

) molecular transport through
Topological Polar Surface Area

26.3 A2 membranes; a low value

(TPSA)

suggests good cell

permeability.[7]

Affects solubility and binding
Hydrogen Bond Donors 0 ) ]

interactions.

Affects solubility and binding
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O) ) )

interactions.

Influences conformational
Rotatable Bond Count 3

flexibility and binding entropy.

Note: Values are estimated based on computational models and data from structurally similar
compounds like 1-[4-(4-chloro-3-fluorophenoxy)phenyllethanone.[4]

Interpretation for Drug Discovery
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The predicted properties of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone align well with
several criteria for oral bioavailability, often assessed by frameworks like Lipinski's Rule of Five.
With a molecular weight under 500, a LogP value under 5, and low counts of hydrogen bond
donors and acceptors, the molecule exhibits a favorable profile for passive absorption. Its low
TPSA further supports the potential for good membrane permeability.

Proposed Synthetic Pathway

The synthesis of diaryl ethers is classically achieved through the Ullmann condensation, a
copper-catalyzed reaction between a phenol and an aryl halide.[8] This method is robust and
well-suited for the preparation of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone due to
the commercial availability of the necessary precursors.[9][10]

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the ether linkage, leading to two primary synthons:
4-hydroxyacetophenone and a 4-chloro-3-methyl-substituted aryl halide (e.g., 1-bromo-4-
chloro-3-methylbenzene). The Ullmann coupling is chosen over palladium-catalyzed methods
in this context for its cost-effectiveness and proven efficacy with similar substrates.[11][12]

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes a self-validating system for the synthesis of the target compound.

Reactants:

4-Hydroxyacetophenone

1-Bromo-4-chloro-3-methylbenzene

Copper(l) iodide (Cul) (Catalyst)

Cesium Carbonate (Cs2CO:s) (Base)

N,N-Dimethylformamide (DMF) (Solvent)

Procedure:
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 Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir
bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and cesium carbonate (2.0

eq).

o Evacuation and Backfilling: Seal the flask and purge with an inert gas (e.g., Nitrogen or
Argon) for 15 minutes to ensure anhydrous conditions.

o Addition of Reagents: Under a positive pressure of inert gas, add 1-bromo-4-chloro-3-
methylbenzene (1.1 eq) and copper(l) iodide (0.1 eq).

e Solvent Addition: Introduce anhydrous DMF via syringe to the flask. The volume should be
sufficient to create a stirrable slurry.

o Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The
causality for this elevated temperature is to overcome the activation energy for the copper-
catalyzed C-O bond formation.[8]

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-
Performance Liquid Chromatography (HPLC) until the starting material (4-
hydroxyacetophenone) is consumed (typically 12-24 hours).

o Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter the
mixture through a pad of celite to remove insoluble copper salts.

o Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash
sequentially with water and brine to remove residual DMF and salts.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the resulting crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield the pure 1-(4-(4-chloro-3-
methylphenoxy)phenyl)ethanone.

Synthetic Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.jsynthchem.com/article_211739.html
https://www.jsynthchem.com/article_211739.html
https://www.organic-chemistry.org/synthesis/C1O/diarylethers.shtm
https://pubs.acs.org/doi/10.1021/ol202955h
https://www.benchchem.com/product/b155350/docs#predicted-properties-of-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350/docs#predicted-properties-of-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350/docs#predicted-properties-of-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350/docs#predicted-properties-of-1-4-4-chloro-3-methylphenoxy-phenyl-ethanone
https://www.benchchem.com/product/b155350?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

